molecular formula C22H22Cl2N2 B1497543 (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine CAS No. 677723-26-1

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

Cat. No.: B1497543
CAS No.: 677723-26-1
M. Wt: 385.3 g/mol
InChI Key: SHNGCXWOHADIKG-UHFFFAOYSA-N
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Description

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry. It is known for its unique structural properties, which make it a valuable chiral ligand in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine typically involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst. The catalyst often used is chlorine {(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) . This method ensures high chiral purity and yield, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines.

Scientific Research Applications

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. These interactions facilitate asymmetric catalysis, leading to the formation of enantiomerically pure products. The compound’s structure allows it to form stable complexes with various substrates, enhancing its catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine is unique due to its high chiral purity and efficiency in catalysis. Its ability to form stable complexes with a wide range of substrates makes it a versatile and valuable compound in both research and industrial applications.

Properties

CAS No.

677723-26-1

Molecular Formula

C22H22Cl2N2

Molecular Weight

385.3 g/mol

IUPAC Name

1,2-dinaphthalen-1-ylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C22H20N2.2ClH/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20;;/h1-14,21-22H,23-24H2;2*1H

InChI Key

SHNGCXWOHADIKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@H](C3=CC=CC4=CC=CC=C43)N)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)N)N.Cl.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 2
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 3
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 4
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 5
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine
Reactant of Route 6
(1S,2S)-1,2-Di(naphthalen-1-yl)ethane-1,2-diamine

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